
溴代苄-d7
概述
描述
Benzyl bromide-d7, also known as α-Bromotoluene-d7, is an isotope-labeled compound . It is a colorless liquid with lachrymatory properties . The molecule consists of a benzene ring substituted with a bromomethyl group . It is mainly used as a protecting agent for protecting the hydroxy group of alcohols via O-benzylation reaction .
Synthesis Analysis
Benzyl bromide can be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation . The structure has been examined by electron diffraction . Benzyl bromide-d7 can be prepared by one-step bromination of toluene-d8 . It can be used as an intermediate for drug synthesis .Molecular Structure Analysis
The linear formula of Benzyl bromide-d7 is C6D5CD2Br . It has a molecular weight of 178.08 . The SMILES string representation is [2H]c1c([2H])c([2H])c(c([2H])c1[2H])C([2H])([2H])Br .Chemical Reactions Analysis
Benzyl bromide serves as an important building block towards target molecules in the pharmaceutical, agrochemical, and materials industries . Its synthesis is generally performed by radical bromination of a toluene derivative, proceeding via thermally or photochemically generated bromine radicals .Physical And Chemical Properties Analysis
Benzyl bromide-d7 has a refractive index of n20/D 1.574 (lit.) . It has a boiling point of 198-199 °C (lit.) and a melting point of −3-−1 °C (lit.) . The density of Benzyl bromide-d7 is 1.497 g/mL at 25 °C .科学研究应用
Application 1: Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of cross-coupling reactions .
Comprehensive and Detailed Summary of the Application
Benzyl bromide-d7 is used in the Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides with lithium acetylides. This reaction is particularly useful for the direct and fast coupling of various organolithium reagents with aromatic (pseudo) halides .
Methods of Application or Experimental Procedures
The reaction proceeds within 10 minutes at room temperature and can be performed in the presence of organolithium-sensitive functional groups such as esters, nitriles, amides, and boronic esters . This method is efficient and demonstrates the potential application in the preparation of key intermediates used in pharmaceuticals, chemical biology, and natural products .
Results or Outcomes Obtained
The results of this application are significant as it presents an efficient method for the cross-coupling of benzyl bromides with lithium acetylides. This method has proven to be particularly useful for the direct and fast coupling of various organolithium reagents with aromatic (pseudo) halides .
Application 2: Photochemical Benzylic Bromination in Continuous Flow Using BrCCl
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of Photochemical Reactions .
Comprehensive and Detailed Summary of the Application
Benzyl bromide-d7 is used in photochemical benzylic bromination in continuous flow using BrCCl . This reaction is particularly useful for brominating electron-rich aromatic substrates .
Methods of Application or Experimental Procedures
The reaction is carried out in a continuous flow, which offers advantages in terms of safety, scalability, and control over reaction parameters . The use of BrCCl as a brominating reagent is noteworthy as it exhibits complementary reactivity to other reagents .
Results or Outcomes Obtained
The results of this application are significant as it presents an efficient method for the photochemical benzylic bromination of electron-rich aromatic substrates . This method has proven to be particularly useful for the bromination of such substrates in a continuous flow .
Application 3: Continuous Photochemical Benzylic Bromination
Comprehensive and Detailed Summary of the Application
Benzyl bromide-d7 is used in continuous photochemical benzylic bromination . This reaction is particularly useful for brominating benzylic positions .
Methods of Application or Experimental Procedures
The reaction is carried out in a continuous flow, which offers advantages in terms of safety, scalability, and control over reaction parameters . The use of a NaBrO3/HBr bromine generator enables highly efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs) .
Results or Outcomes Obtained
The results of this application are significant as it presents an efficient method for the photochemical benzylic bromination in a continuous flow . This method has proven to be particularly useful for the bromination of benzylic positions .
安全和危害
Benzyl bromide-d7 is classified as a flammable liquid (Category 4), acute toxicity, oral (Category 4), skin corrosion (Category 1B), eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
1-[bromo(dideuterio)methyl]-2,3,4,5,6-pentadeuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEZXYOZHKGVCM-XZJKGWKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])Br)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480953 | |
| Record name | Benzyl bromide-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl bromide-d7 | |
CAS RN |
35656-93-0 | |
| Record name | Benzyl bromide-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35656-93-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


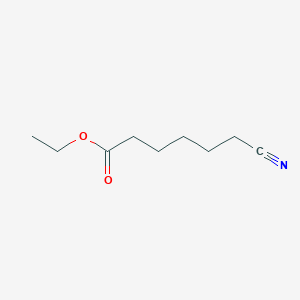
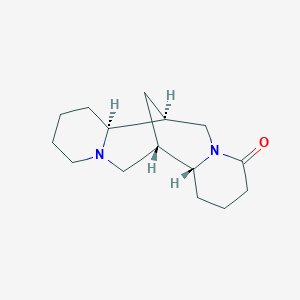
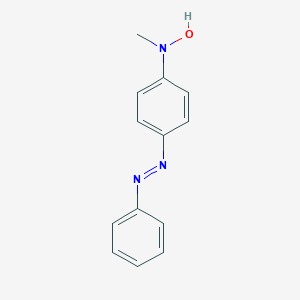
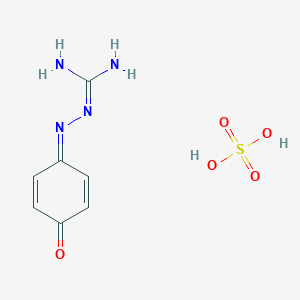
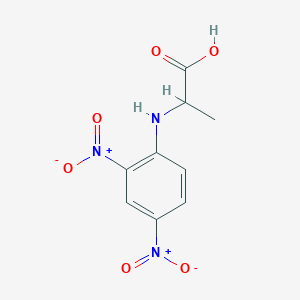
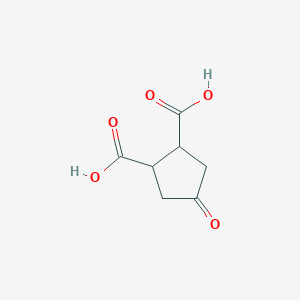
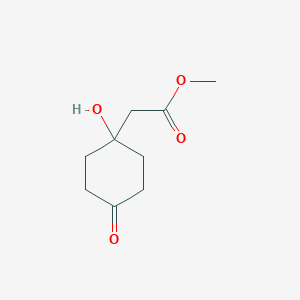
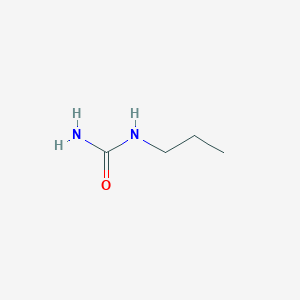
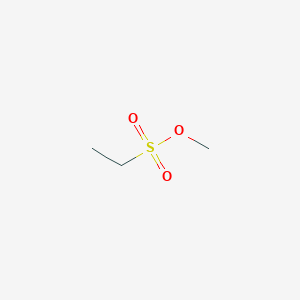
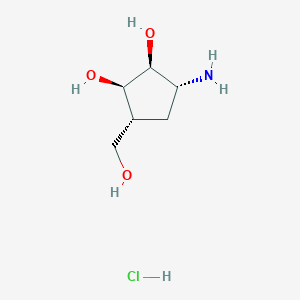
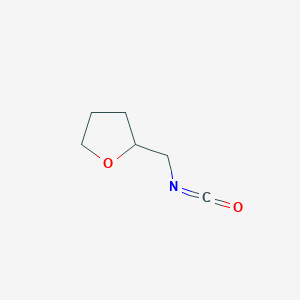
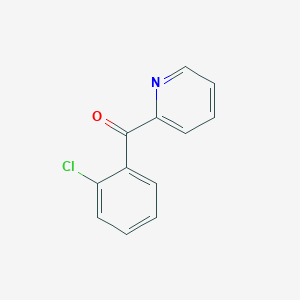
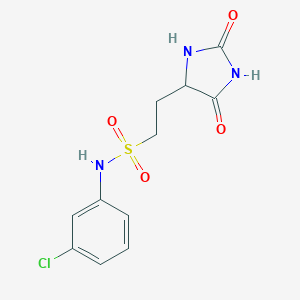
![Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B156773.png)